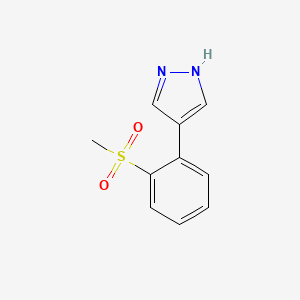
4-(2-methanesulfonylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methanesulfonylphenyl)-1H-pyrazole is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methanesulfonylphenyl)-1H-pyrazole typically involves the reaction of 2-methanesulfonylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 50°C to 100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of catalysts, such as transition metal complexes, can further improve the reaction rate and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Methanesulfonylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4-(2-Methanesulfonylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2-methanesulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine: Known for its histone deacetylase inhibitory activity.
4-{[(2-Methanesulfonylphenyl)amino]methyl}phenol: Contains similar functional groups but differs in its overall structure and applications.
Uniqueness
4-(2-Methanesulfonylphenyl)-1H-pyrazole stands out due to its unique combination of a methanesulfonyl group and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
4-(2-methylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-5-3-2-4-9(10)8-6-11-12-7-8/h2-7H,1H3,(H,11,12) |
InChIキー |
AZWNKFMYNWCTFD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)

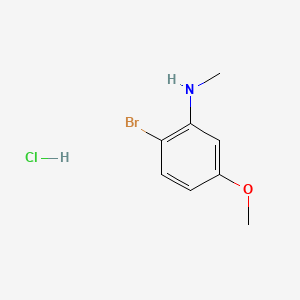

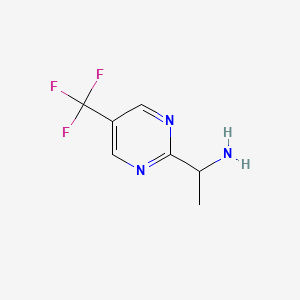




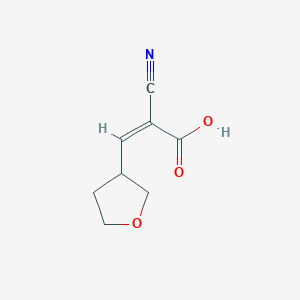
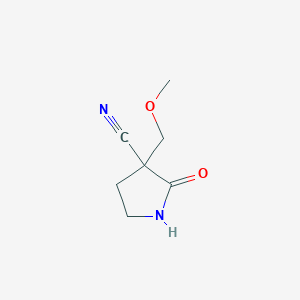

![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)
